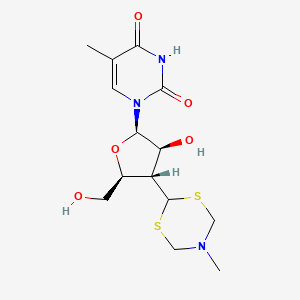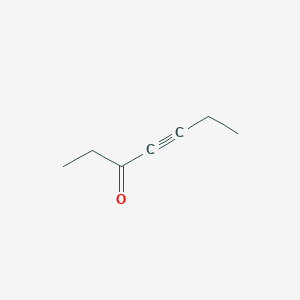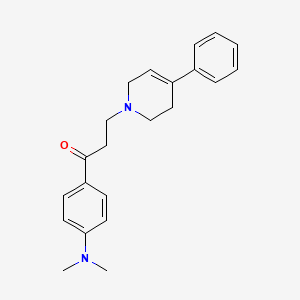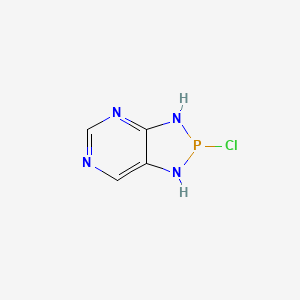
2-Chloro-2,3-dihydro-1H-(1,3,2)diazaphospholo(4,5-d)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2,3-dihydro-1H-(1,3,2)diazaphospholo(4,5-d)pyrimidine is a heterocyclic compound that contains phosphorus, nitrogen, and chlorine atoms within its structure.
Méthodes De Préparation
The synthesis of 2-Chloro-2,3-dihydro-1H-(1,3,2)diazaphospholo(4,5-d)pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-2,3-diamine with phosphorus oxychloride (POCl3), followed by cyclization to form the desired diazaphospholo compound . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2-Chloro-2,3-dihydro-1H-(1,3,2)diazaphospholo(4,5-d)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form oxides or reduction to form corresponding reduced species.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include phosphorus oxychloride, amines, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Chloro-2,3-dihydro-1H-(1,3,2)diazaphospholo(4,5-d)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including inhibitors of specific enzymes and receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in studies investigating the biological activity of phosphorus-containing heterocycles.
Mécanisme D'action
The mechanism of action of 2-Chloro-2,3-dihydro-1H-(1,3,2)diazaphospholo(4,5-d)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites . The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
2-Chloro-2,3-dihydro-1H-(1,3,2)diazaphospholo(4,5-d)pyrimidine can be compared with other similar compounds, such as:
2-Amino-2,3-dihydro-1H-2λ5-[1,3,2]diazaphospholo[4,5-b]pyridin-2-one: This compound has similar structural features but differs in its functional groups and biological activity.
7-Chloro-2-phenyl-2,3-dihydro-1H-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide:
The uniqueness of this compound lies in its specific combination of phosphorus, nitrogen, and chlorine atoms, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
72185-49-0 |
|---|---|
Formule moléculaire |
C4H4ClN4P |
Poids moléculaire |
174.53 g/mol |
Nom IUPAC |
2-chloro-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine |
InChI |
InChI=1S/C4H4ClN4P/c5-10-8-3-1-6-2-7-4(3)9-10/h1-2,8H,(H,6,7,9) |
Clé InChI |
INSTUYXDMGQBHI-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=NC=N1)NP(N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


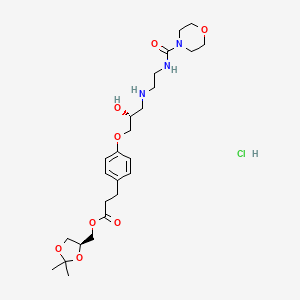
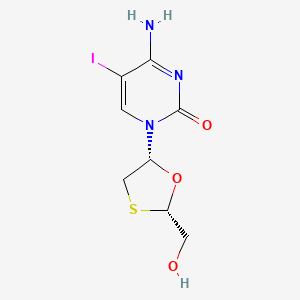



![[2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate](/img/structure/B12794545.png)
